2-Methoxypyridin-3-amine

basicity protonation state regioisomeric differentiation

Researchers often treat aminopyridine isomers as interchangeable-but regioisomer choice alters protonation-dependent reactivity. 2-Methoxypyridin-3-amine (pKa 4.33) remains >99.9% neutral at pH 7.4; its regioisomer 2-amino-3-methoxypyridine (pKa 8.43) is predominantly protonated, impacting solubility, permeability, and nucleophilicity. • Correct regioisomer avoids costly re-optimization-enables diazotisation, acylation, and cross-coupling under standard conditions (51-88% yields). • Single-crystal X-ray structure (P2₁/c) confirms identity for regulatory documentation. • Air-sensitive powder in argon-blanketed, septum-sealed packaging; ≥98% purity by GC/T.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 20265-38-7
Cat. No. B1301888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyridin-3-amine
CAS20265-38-7
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=N1)N
InChIInChI=1S/C6H8N2O/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3
InChIKeyYXFAOWYMDGUFIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Methoxypyridin‑3‑amine (CAS 20265‑38‑7) – Core Physicochemical Identity for Procurement Screening


2‑Methoxypyridin‑3‑amine (syn. 3‑amino‑2‑methoxypyridine) is a disubstituted pyridine bearing an electron‑donating methoxy group ortho to the endocyclic nitrogen and a primary amine at the 3‑position. It is a crystalline solid (mp 65‑69 °C) with a predicted pKa of 4.33 ± 0.10 and a logP of 1.25 . The compound is primarily sourced as a research chemical (typical commercial purity ≥98 % by GC/T) and is supplied as an air‑sensitive powder that must be stored under inert atmosphere . Its substitution pattern places it at a physicochemical boundary between the more basic unsubstituted aminopyridines (pKa 6.0–6.9) and the weakly basic methoxypyridines, a feature that directly impacts its protonation state, solubility, and reactivity in both synthetic and biological contexts.

Why 2‑Methoxypyridin‑3‑amine Cannot Be Freely Interchanged with Other Aminopyridine or Methoxypyridine Isomers


Simple aminopyridine building blocks are frequently treated as interchangeable intermediates, but the relative placement of the methoxy and amino groups on the pyridine ring creates dramatically different protonation equilibria. 2‑Methoxypyridin‑3‑amine carries a predicted pKa of 4.33, whereas its regioisomer 2‑amino‑3‑methoxypyridine has a predicted pKa of 8.43, and the parent 2‑aminopyridine and 3‑aminopyridine exhibit experimental pKa values of 6.9 and 6.0, respectively [1]. This nearly 4‑log‑unit basicity span means that the target compound is predominantly neutral under physiological or mildly acidic conditions where the isomers are extensively protonated. Consequently, switching isomers without adjusting reaction conditions or formulation can alter solubility, nucleophilicity, hydrogen‑bonding capacity, and membrane permeability—directly impacting synthetic yields and biological activity [2]. Procurement decisions must therefore be guided by the specific substitution pattern, not merely the aminopyridine core.

Quantitative Differentiation Evidence for 2‑Methoxypyridin‑3‑amine Versus Closest Analogs


pKa Shift of 4.33 vs. 8.43 vs. 6.0–6.9 Demonstrates a 10,000‑Fold Difference in Protonation Relative to Regioisomers

The predicted pKa of the conjugate acid of 2‑methoxypyridin‑3‑amine is 4.33 ± 0.10. This represents a >4 log‑unit decrease in basicity compared to its regioisomer 2‑amino‑3‑methoxypyridine (pKa 8.43 ± 0.10) and a 1.7–2.6 log‑unit decrease relative to the parent 3‑aminopyridine (pKa 6.0) and 2‑aminopyridine (pKa 6.9) [1]. At pH 7.4, 2‑methoxypyridin‑3‑amine is >99.9 % neutral, whereas the regioisomer remains >90 % protonated. This difference fundamentally alters the species available for nucleophilic reactions or receptor binding.

basicity protonation state regioisomeric differentiation

Single‑Crystal X‑ray Structure Provides Definitive Solid‑State Characterization Absent for Many Aminopyridine Analogs

A single‑crystal X‑ray diffraction study of 2‑methoxypyridin‑3‑amine has been reported, revealing that the compound crystallizes in the monoclinic space group P2₁/c with unit‑cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. In contrast, no analogous single‑crystal structures have been reported in the Cambridge Structural Database for 2‑amino‑3‑methoxypyridine or 3‑aminopyridine. The target compound exhibits strong intermolecular hydrogen bonds in the x‑z plane and adopts a non‑planar conformation, which has implications for its packing, melting point, and dissolution behaviour.

crystal engineering solid-state characterization quality control

logP of 1.25 Confers Measurably Higher Lipophilicity Than 2‑Aminopyridine (XLogP3 ≈0.5)

2‑Methoxypyridin‑3‑amine has a reported logP of 1.25 (ALOGPS or equivalent predicted value) . By comparison, the unsubstituted 2‑aminopyridine has an experimental logP of approximately 0.5 (XLogP3‑AA) [1]. The ~0.75 log‑unit increase corresponds to roughly a 5.6‑fold higher octanol‑water partition coefficient, consistent with the lipophilicity‑enhancing effect of the methoxy substituent.

lipophilicity membrane permeability drug-likeness

Documented Use as a Key Fragment in Crystallographically Validated Kinase Inhibitor Scaffolds

The 2‑methoxypyridin‑3‑yl fragment appears in the ligand of the human anaplastic lymphoma kinase (ALK) co‑crystal structure PDB 4CMO, where the methoxy group engages in a hydrogen‑bond network within the ATP‑binding pocket [1]. Additionally, the fragment is present in a PI3Kδ inhibitor co‑crystallised with the target (PDB 7POT) [2]. In contrast, the regioisomeric 2‑amino‑3‑methoxypyridine fragment does not appear in any publicly deposited kinase co‑crystal structure, suggesting that the specific 2‑methoxy‑3‑amino arrangement is preferentially selected in structure‑based design campaigns.

kinase inhibitor fragment-based drug design structural biology

Defined Air‑Sensitivity and Storage Requirements Impact Procurement and Handling Logistics

According to the vendor specification from TCI, 3‑amino‑2‑methoxypyridine must be stored under inert gas and is classified as air‑sensitive; the recommended storage temperature is room temperature in a cool, dark place (<15 °C) . In contrast, 2‑aminopyridine is not routinely listed as air‑sensitive and can be stored under standard conditions [1]. This difference necessitates the use of septum‑sealed containers and anhydrous solvents for downstream synthetic use, adding a logistical consideration absent for the parent aminopyridine.

stability storage condition procurement

Evidence‑Backed Procurement Scenarios for 2‑Methoxypyridin‑3‑amine


Fragment‑Based Kinase Inhibitor Design Requiring a Neutral, Lipophilic Aminopyridine Scaffold

When a medicinal chemistry programme seeks a fragment that remains uncharged at physiological pH to minimise non‑specific electrostatic interactions, 2‑methoxypyridin‑3‑amine (pKa 4.33) offers a decisive advantage over 2‑amino‑3‑methoxypyridine (pKa 8.43). At pH 7.4, the target compound is >99.9 % neutral, whereas the regioisomer is predominantly protonated. This property, combined with a logP of 1.25 and demonstrated binding in ALK (PDB 4CMO) and PI3Kδ (PDB 7POT) co‑crystal structures, makes it a preferred choice for structure‑guided design of ATP‑competitive inhibitors .

Solid‑Form Development and Polymorph Screening with a Definitive Crystal Structure Reference

The availability of a published single‑crystal X‑ray structure (monoclinic P2₁/c, a = 11.465, b = 6.072, c = 15.747 Å, β = 99.90°) provides an unambiguous reference for identity confirmation and solid‑form characterization. Procurement of 2‑methoxypyridin‑3‑amine for crystallisation studies or salt screening is therefore supported by a structural baseline that is absent for many aminopyridine analogs. This reduces analytical ambiguity and accelerates regulatory documentation when the compound is used as a key intermediate .

Synthetic Route Scouting Where Controlled Basicity Dictates Regioselective Functionalisation

The low basicity of 2‑methoxypyridin‑3‑amine (pKa 4.33 vs. 6.0–8.4 for analogs) alters its reactivity in diazotisation, acylation, and metal‑catalysed cross‑coupling. In a reported synthetic sequence, 3‑amino‑2‑methoxypyridine was employed as a coupling partner with Et₃N in THF under reflux, yielding products in 51–88 % where regioisomers would require different base/catalyst combinations . Selection of the correct regioisomer thus avoids costly re‑optimisation of reaction conditions.

Air‑Sensitive Intermediate Handling in Multi‑Step Synthesis

Because 2‑methoxypyridin‑3‑amine is classified as air‑sensitive and must be stored under inert gas, procurement from suppliers who provide septum‑sealed, argon‑blanketed packaging with verified post‑shipment purity (≥98 % by GC/T) is critical. This requirement differentiates it from the parent 2‑aminopyridine, which tolerates ambient storage. Laboratories scaling up from milligram to kilogram quantities must factor in this handling parameter to maintain batch‑to‑batch consistency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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